molecular formula C17H22N6O3 B2441837 7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione CAS No. 1014010-35-5

7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione

Cat. No. B2441837
CAS RN: 1014010-35-5
M. Wt: 358.402
InChI Key: LMFNHYQZQZWRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione, commonly known as 3-Methyladenine (3-MA), is a purine analog that has been extensively studied for its role as an inhibitor of autophagy. Autophagy is a cellular process that is responsible for the degradation of damaged or unwanted cellular components, and has been implicated in a wide range of diseases, including cancer, neurodegeneration, and infectious diseases.

Mechanism of Action

The mechanism of action of 7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione involves the inhibition of class III phosphatidylinositol 3-kinase (PI3K), which is an essential component of the autophagy pathway. PI3K generates phosphatidylinositol 3-phosphate (PI3P), which is required for the formation of autophagosomes. The inhibition of PI3K by this compound leads to a decrease in PI3P levels, and subsequently, a decrease in autophagy activity. The exact mechanism by which this compound inhibits PI3K is still not fully understood, and further research is needed to elucidate this process.
Biochemical and Physiological Effects:
The inhibition of autophagy by this compound has been shown to have a wide range of effects on cellular processes. In cancer cells, the inhibition of autophagy by this compound has been shown to sensitize cells to chemotherapy and radiation therapy, leading to increased cell death. In infectious diseases, such as tuberculosis and HIV, the inhibition of autophagy by this compound has been shown to impair the ability of the pathogen to replicate and survive within host cells. In neurodegenerative diseases, such as Alzheimer's and Parkinson's, the inhibition of autophagy by this compound has been shown to reduce the accumulation of toxic protein aggregates, leading to improved neuronal function.

Advantages and Limitations for Lab Experiments

The use of 7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione as an inhibitor of autophagy has several advantages for lab experiments. This compound is a well-established inhibitor of autophagy, with a wide range of effects on cellular processes. Its mechanism of action is well-understood, and it has been extensively studied in a wide range of diseases. However, there are also some limitations to the use of this compound. The inhibition of autophagy by this compound is not specific, and can also affect other cellular processes that are dependent on PI3K. Additionally, the optimal concentration and duration of this compound treatment can vary depending on the cell type and experimental conditions, and must be carefully optimized for each experiment.

Future Directions

There are several future directions for the study of 7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione and its role as an inhibitor of autophagy. One area of research is the development of more specific inhibitors of autophagy, which can target specific components of the autophagy pathway without affecting other cellular processes. Another area of research is the study of the effects of autophagy inhibition in combination with other therapies, such as chemotherapy or immunotherapy, in the treatment of cancer and infectious diseases. Finally, the study of the role of autophagy in aging and age-related diseases, such as Alzheimer's and Parkinson's, is an area of active research, and the use of this compound as an inhibitor of autophagy may provide insights into the underlying mechanisms of these diseases.

Synthesis Methods

The synthesis of 7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione involves the reaction of 3-methyladenine with 2-bromoacetone in the presence of a base, such as sodium hydride or potassium carbonate. The resulting product is then purified through a series of chromatographic techniques, such as column chromatography or HPLC. The synthesis of this compound has been well-established in the literature, with several variations of the reaction conditions reported.

Scientific Research Applications

7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione has been widely used as an inhibitor of autophagy in scientific research. Autophagy is a complex cellular process that involves the formation of autophagosomes, which engulf cellular components and deliver them to lysosomes for degradation. The inhibition of autophagy by this compound has been shown to have a wide range of effects on cellular processes, including the regulation of cell death, immune response, and metabolism. This compound has also been used in the study of various diseases, such as cancer, neurodegeneration, and infectious diseases, where autophagy has been implicated in disease progression.

properties

IUPAC Name

7-ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c1-7-21-13-14(18-16(21)23-12(5)10(3)11(4)19-23)20(6)17(26)22(15(13)25)8-9(2)24/h7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFNHYQZQZWRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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